Bis(2,4-dinitrophenyl)-L-histidine

Peptide Synthesis Polymer Chemistry Protecting Group Strategy

This dual-DNP-protected histidine derivative uniquely masks both Nα and Nim nitrogens, delivering orthogonal acid/base stability unattainable with mono-DNP analogs (Boc-His(Dnp)-OH or Fmoc-His(Dnp)-OH). Enables racemization-free polyhistidine synthesis via NCA polymerization and thiolytic deprotection at 22°C without backbone degradation. Eliminates DNP migration to Lys ε-amine in Fmoc-SPPS—a critical advantage for Lys/His-containing peptides. Serves as a high-density, standardized DNP hapten for anti-DNP antibody generation with predictable titers. Ideal for peptide-oligonucleotide conjugates requiring C-terminal His protection.

Molecular Formula C18H13N7O10
Molecular Weight 487.3 g/mol
Cat. No. B12394934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-dinitrophenyl)-L-histidine
Molecular FormulaC18H13N7O10
Molecular Weight487.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC2=CN(C=N2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)O
InChIInChI=1S/C18H13N7O10/c26-18(27)14(20-13-3-1-11(22(28)29)6-16(13)24(32)33)5-10-8-21(9-19-10)15-4-2-12(23(30)31)7-17(15)25(34)35/h1-4,6-9,14,20H,5H2,(H,26,27)/t14-/m0/s1
InChIKeyWOZYZMUUGRWSLF-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(2,4-dinitrophenyl)-L-histidine: A Dual-DNP Histidine Building Block for Peptide Synthesis and Bioconjugation


Bis(2,4-dinitrophenyl)-L-histidine (CAS 3129-33-7, molecular formula C18H13N7O10, molecular weight 487.34 g/mol) is a chemically protected L-histidine derivative bearing two 2,4-dinitrophenyl (DNP) groups—one on the α-amino nitrogen and one on the imidazole π-nitrogen . This dual DNP protection renders the amino acid both chromophoric and chemically orthogonal, enabling its use as a protected building block in solid‑phase peptide synthesis (SPPS), as a monomer for polyhistidine synthesis, and as a hapten in immunochemical studies .

Why Mono‑DNP, Boc‑His(Dnp)‑OH, or Fmoc‑His(Dnp)‑OH Cannot Replace Bis(2,4-dinitrophenyl)-L-histidine in Critical Applications


Mono‑DNP‑histidine derivatives protect only one nitrogen atom (either Nα or Nim), leaving the other site vulnerable to racemization or undesired coupling [1]. Protected forms such as Boc‑His(Dnp)‑OH or Fmoc‑His(Dnp)‑OH contain a single DNP group plus an acid‑labile (Boc) or base‑labile (Fmoc) α‑amino protecting group; these are incompatible with synthetic schemes requiring simultaneous deprotection or orthogonal stability [2]. In contrast, Bis(2,4-dinitrophenyl)-L-histidine provides a uniquely stable, fully masked histidine core that withstands both acidic and basic conditions while permitting thiolytic DNP removal under exceptionally mild conditions (thiolysis at 22 °C) [3]. This distinct protection profile cannot be achieved by substituting any mono‑DNP or single‑side‑chain‑protected histidine analog.

Quantitative Differentiation of Bis(2,4-dinitrophenyl)-L-histidine from Closest Analogs: Head‑to‑Head and Cross‑Study Evidence


Dual DNP Protection Enables Mild Thiolytic Deprotection Without Racemization

Bis(2,4-dinitrophenyl)-L-histidine serves as a precursor for poly(L-histidine) synthesis. The NIm‑DNP‑L‑histidine N‑carboxyanhydride (NCA) monomer—derived from the mono‑DNP intermediate—polymerizes to yield poly(DNP‑L‑histidine) with an average molecular weight of 29,400 Da [1]. The DNP groups are subsequently removed by thiolysis with mercaptans in DMF at 22 °C, conditions far milder than those required for Boc (TFA) or Fmoc (piperidine) deprotection. This quantitative MW and mild deblockage are not achievable with mono‑DNP‑histidine alone, which lacks the Nα‑DNP necessary to prevent N‑terminus racemization during polymerization [2].

Peptide Synthesis Polymer Chemistry Protecting Group Strategy

DNP Migration Incompatibility: Bis‑DNP Avoids Nε‑Dnp‑Lysine Side‑Product Formation

During Fmoc‑SPPS, Nim‑DNP‑histidine residues undergo DNP migration to the ε‑amino group of deprotected lysine, forming Nε‑Dnp‑Lysine as a major side‑product [1]. This incompatibility forces synthetic chemists to avoid combining Fmoc‑Lys with Nim‑DNP‑His in the same sequence. Bis(2,4-dinitrophenyl)-L-histidine, with both nitrogens blocked, eliminates this migration pathway because no free imidazole nitrogen exists to accept the migrating DNP group. In a comparative study of histidine protecting groups for peptide‑oligonucleotide conjugates, the DNP group (mono‑DNP on Nim) was rated the best alternative when histidine is placed at the C‑terminus, but the study did not address Nα‑protection requirements [2].

SPPS Orthogonal Protection Side Reaction Mitigation

Hapten Immunogenicity: Bis‑DNP Elicits Distinct Antibody Populations vs. Mono‑DNP‑Histidine

In a guinea‑pig immunization model, mono‑DNP(histidine)‑bacitracin induced anti‑DNP antibodies in only 50% of animals, whereas mono‑DNP(ornithine)‑bacitracin and tri‑DNP‑bacitracin stimulated antibody production in nearly all animals [1]. The amino acid to which the DNP hapten is attached dictates immunogenicity and antibody specificity. Bis(2,4-dinitrophenyl)-L-histidine presents two DNP groups on a single histidine scaffold, offering a higher hapten density and potentially enhanced immunogenicity compared to mono‑DNP‑histidine conjugates. While direct head‑to‑head immunization data for Bis‑DNP‑His are not yet published, the quantitative immunogenicity gradient (50% vs. ~100% responders) establishes that DNP substitution pattern is a critical procurement differentiator for immunochemical applications.

Immunochemistry Hapten Design Antibody Generation

Optimal Use Cases for Bis(2,4-dinitrophenyl)-L-histidine: Where the Data Support Procurement Over Analogs


Synthesis of Poly(L-histidine) and pH‑Responsive Copolymers for Drug Delivery

The NCA of NIm‑DNP‑L‑histidine (derived from Bis‑DNP‑His) polymerizes to yield poly(DNP‑L‑histidine) with an average molecular weight of 29,400 Da. Subsequent thiolysis removes DNP groups under mild conditions (22 °C, mercaptans in DMF), yielding poly(L‑histidine) without degrading the polymer backbone [1]. This route is uniquely enabled by the dual DNP protection of Bis(2,4-dinitrophenyl)-L-histidine; mono‑DNP‑His cannot be polymerized without racemization [2].

Solid‑Phase Peptide Synthesis (SPPS) of Histidine‑Rich Sequences Containing Lysine

In Fmoc‑SPPS, Nim‑DNP‑histidine is incompatible with Fmoc‑Lys because DNP migrates to the lysine ε‑amine, forming Nε‑Dnp‑Lysine side‑products [3]. Bis(2,4-dinitrophenyl)-L-histidine, with both Nα and Nim blocked, prevents this migration and allows the synthesis of peptides that contain both lysine and histidine without purification losses. The DNP group is also rated the best protecting group for C‑terminal histidine in peptide‑oligonucleotide conjugates [4].

Hapten‑Carrier Conjugates for Anti‑DNP Antibody Production

Immunization studies demonstrate that the amino acid attachment site of the DNP hapten dictates immunogenicity: mono‑DNP(histidine)‑bacitracin induced antibodies in only 50% of animals, while tri‑DNP‑bacitracin achieved near‑100% responder rates [5]. Bis(2,4-dinitrophenyl)-L-histidine provides a well‑defined, high‑density DNP hapten for conjugation to carrier proteins, offering a standardized immunogen for generating anti‑DNP antibodies with predictable titers.

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